molecular formula C21H15Cl2F3N2O3 B2927214 6,8-dichloro-3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2H-chromen-2-one CAS No. 825599-87-9

6,8-dichloro-3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2H-chromen-2-one

Cat. No.: B2927214
CAS No.: 825599-87-9
M. Wt: 471.26
InChI Key: YYPSCDGVAYXSTO-UHFFFAOYSA-N
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Description

6,8-dichloro-3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6,8-dichloro-2H-chromen-2-one with 1-(3-trifluoromethylphenyl)piperazine in the presence of a suitable coupling agent. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6,8-dichloro-3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6,8-dichloro-3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2H-chromen-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,8-dichloro-3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-dichloro-3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2H-chromen-2-one is unique due to its combination of chromen-2-one and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6,8-dichloro-3-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2F3N2O3/c22-14-8-12-9-16(20(30)31-18(12)17(23)11-14)19(29)28-6-4-27(5-7-28)15-3-1-2-13(10-15)21(24,25)26/h1-3,8-11H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPSCDGVAYXSTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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